[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
CAS No.: 1868-85-5
Cat. No.: VC21065411
Molecular Formula: C7H3F7N2
Molecular Weight: 248.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1868-85-5 |
|---|---|
| Molecular Formula | C7H3F7N2 |
| Molecular Weight | 248.1 g/mol |
| IUPAC Name | [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine |
| Standard InChI | InChI=1S/C7H3F7N2/c8-2-1(7(12,13)14)3(9)5(11)6(16-15)4(2)10/h16H,15H2 |
| Standard InChI Key | TVSDZBUZBHRNBV-UHFFFAOYSA-N |
| SMILES | C1(=C(C(=C(C(=C1F)F)NN)F)F)C(F)(F)F |
| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)NN)F)F)C(F)(F)F |
Introduction
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine is a complex organic compound with the CAS number 1868-85-5. It is characterized by its molecular formula C₇H₃F₇N₂ and molecular weight of 248.1 g/mol . This compound belongs to the hydrazine family, which is known for its diverse applications in chemistry, including as intermediates in organic synthesis and in the production of pharmaceuticals and agrochemicals.
Hazards and Safety
This compound poses several hazards:
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled .
-
Irritation: Causes skin irritation and serious eye irritation .
Applications and Uses
While specific applications of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine are not widely documented, hydrazine derivatives are generally used in various chemical syntheses. They can serve as intermediates in the production of pharmaceuticals, agrochemicals, and other organic compounds.
Analytical Data
| Property | Value |
|---|---|
| CAS Number | 1868-85-5 |
| Molecular Formula | C₇H₃F₇N₂ |
| Molecular Weight | 248.1 g/mol |
| Melting Point | 84°C |
| Storage Temperature | +4°C |
| Purity | >95% (HPLC) |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume